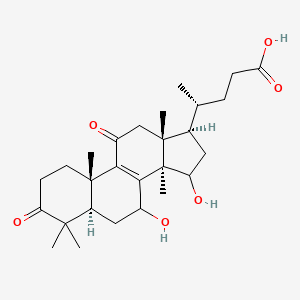

Chol-8-en-24-oic acid, 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-, (5alpha)-

CAS No.:

Cat. No.: VC16666971

Molecular Formula: C27H40O6

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H40O6 |

|---|---|

| Molecular Weight | 460.6 g/mol |

| IUPAC Name | (4R)-4-[(5R,10S,13R,14R,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

| Standard InChI | InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16?,18+,20?,25+,26-,27+/m1/s1 |

| Standard InChI Key | JBKAGLHPUJBTTD-TYJUXQFJSA-N |

| Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC([C@@]2([C@@]1(CC(=O)C3=C2C(C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |

| Canonical SMILES | CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |

Introduction

Structural Characteristics and Molecular Configuration

The compound’s structural complexity is evident in its IUPAC name, which specifies the positions of hydroxyl groups at C7 and C15, dioxo groups at C3 and C11, and methyl substituents at C4, C4, and C14. The (5α) designation indicates the stereochemistry of the A/B ring junction, a critical feature influencing its three-dimensional conformation .

Synthesis and Chemical Reactivity

The synthesis of analogous bile acids, as detailed in the Journal of Natural Medicines , provides a framework for understanding potential routes to this compound. Key steps from related syntheses include:

Decarbonylation and Epoxidation

The decarbonylation of 12-oxo-Δ⁹(¹¹)-steroids using monochloroalane (AlH₂Cl) removes carbonyl groups while preserving the Δ⁸ double bond, a reaction critical for introducing unsaturation in the B ring . Subsequent epoxidation with m-chloroperbenzoic acid (mCPBA) generates epoxide intermediates, which can undergo ring-opening reactions to install hydroxyl groups at strategic positions.

Markovnikov Hydroxylation

The 9α-hydroxylation of Δ⁹(¹¹)-enes via AlH₂Cl proceeds via Markovnikov addition, directing the hydroxyl group to the more substituted carbon. This step is pivotal for establishing the C15 hydroxyl in the target compound .

Oxidation of Primary Alcohols

Selective oxidation of the C24 primary alcohol to a carboxylic acid employs NaClO₂/TEMPO/NaOCl, a system that avoids overoxidation of secondary alcohols . This step finalizes the conversion of a sterol precursor into the 24-oic acid derivative.

Comparative Analysis with Related Bile Acids

The LIPID MAPS database catalogs structurally similar bile acids, enabling a comparative assessment:

| Compound Name | Key Structural Features | Functional Differences |

|---|---|---|

| 3α-Hydroxy-12-oxo-5β-chola-7,9(11)-dien-24-oic acid | Δ⁷,⁹(¹¹) diene; 12-oxo group | Lacks C15 hydroxyl; reduced oxidation state |

| 7β-Hydroxy-3-oxochola-1,4-dien-24-oic acid | Δ¹,⁴ diene; 7β-hydroxyl | Different double bond positions |

| Chol-8-en-24-oic acid (target) | Δ⁸-ene; 7,15-dihydroxy; 3,11-dioxo | Unique combination of substituents |

This compound’s Δ⁸-ene system and C4,14-dimethyl groups distinguish it from most natural bile acids, which typically lack methyl substitutions beyond C10 .

Applications and Future Directions

Pharmaceutical Development

The compound’s multifunctional structure makes it a candidate for prodrug design, particularly in targeting hepatic or intestinal receptors. Esterification of the C24 carboxylic acid could enhance bioavailability.

Chemical Biology Tool

Its dioxo groups serve as handles for bioconjugation, enabling the study of sterol-protein interactions via click chemistry or affinity labeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume